molecular formula C22H15NO6 B12475003 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12475003
M. Wt: 389.4 g/mol
InChI Key: FZLJAKPAOYQENM-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a methoxyphenoxy group and a dioxoisoindole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with 4-bromophenylboronic acid under Suzuki coupling conditions to form 2-(4-bromophenoxy)anisole. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[4-(2-hydroxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid, while reduction of the carbonyl groups can produce 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dihydroxyisoindole-5-carboxylic acid .

Scientific Research Applications

2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H15NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C22H15NO6/c1-28-18-4-2-3-5-19(18)29-15-9-7-14(8-10-15)23-20(24)16-11-6-13(22(26)27)12-17(16)21(23)25/h2-12H,1H3,(H,26,27)

InChI Key

FZLJAKPAOYQENM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Origin of Product

United States

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